Cas no 14496-24-3 (3,4-Furandimethanol)

3,4-Furandimethanol is a bifunctional organic compound featuring a furan ring substituted with two hydroxymethyl groups at the 3- and 4-positions. This structure imparts reactivity suitable for applications in polymer chemistry, pharmaceuticals, and fine chemical synthesis. Its dual hydroxyl functionality allows for versatile derivatization, enabling use as a monomer for biodegradable polymers or as a precursor for heterocyclic compounds. The furan core contributes to its potential as a renewable building block, aligning with green chemistry principles. Its stability under mild conditions and compatibility with various catalytic systems further enhance its utility in synthetic workflows. Handling requires standard precautions for polyols.
3,4-Furandimethanol structure
3,4-Furandimethanol structure
Product Name:3,4-Furandimethanol
CAS No:14496-24-3
MF:C6H8O3
MW:128.125922203064
CID:214728
PubChem ID:329765263
Update Time:2025-06-09

3,4-Furandimethanol Chemical and Physical Properties

Names and Identifiers

    • 3,4-Furandimethanol
    • Furan-3,4-diyldimethanol
    • [4-(hydroxymethyl)furan-3-yl]methanol
    • Furan-3,4-dimethanol
    • Einecs 238-505-5
    • 3,4-Furandiylbismethanol
    • 3,4-Bis(hydroxymethyl)furan
    • 3,4-Bis(hydroxymethyl)furan 98%
    • 3,4-Bis(hydroxymethyl)furan, 98%
    • MFCD00044246
    • 14496-24-3
    • SCHEMBL4651248
    • InChI=1/C6H8O3/c7-1-5-3-9-4-6(5)2-8/h3-4,7-8H,1-2H
    • NS00054236
    • DTXSID50162849
    • UNII-L8MK9B9DQV
    • L8MK9B9DQV
    • [4-(hydroxymethyl)-3-furyl]methanol
    • DB-105199
    • MDL: MFCD00044246
    • Inchi: 1S/C6H8O3/c7-1-5-3-9-4-6(5)2-8/h3-4,7-8H,1-2H2
    • InChI Key: RNKXUVJWMOMTHV-UHFFFAOYSA-N
    • SMILES: O1C=C(CO)C(=C1)CO

Computed Properties

  • Exact Mass: 128.04734
  • Monoisotopic Mass: 128.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 74.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.6A^2
  • XLogP3: -0.8

Experimental Properties

  • Density: 1.248 g/mL at 25 °C
  • Boiling Point: 137.4±9.0 °C at 760 mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: 1.542
  • PSA: 53.6
  • Vapor Pressure: 5.2±0.3 mmHg at 25°C

3,4-Furandimethanol Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xi
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3,4-Furandimethanol Pricemore >>

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3,4-Furandimethanol Related Literature

Additional information on 3,4-Furandimethanol

3,4-Furandimethanol: A Comprehensive Overview

3,4-Furandimethanol (CAS No. 14496-24-3) is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, also known as furan-3,4-diol, belongs to the class of furan derivatives and is characterized by its unique chemical structure. The molecule consists of a furan ring with two hydroxyl groups attached at the 3 and 4 positions, making it a valuable intermediate in various chemical syntheses.

The synthesis of 3,4-furandimethanol has been extensively studied, with researchers exploring efficient and sustainable methods to produce this compound. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically enriched furan-3,4-diol, which is particularly useful in pharmaceutical applications. For instance, this compound serves as a key intermediate in the synthesis of bioactive molecules, including certain antibiotics and anticancer agents.

One of the most notable applications of 3,4-furandimethanol is in the field of materials science. Its ability to form stable cross-links makes it an ideal candidate for the development of advanced polymers and coatings. Researchers have demonstrated that incorporating furan-3,4-diol into polymer matrices can significantly enhance mechanical properties such as tensile strength and flexibility. These findings have opened new avenues for its use in aerospace and automotive industries.

In addition to its industrial applications, 3,4-furandimethanol has also found relevance in green chemistry initiatives. Its ability to participate in Diels-Alder reactions under mild conditions has made it a valuable reagent in the synthesis of biodegradable plastics. This aligns with global efforts to reduce environmental impact by promoting sustainable chemical processes.

Recent studies have also highlighted the potential of furan-3,4-diol in drug delivery systems. Its hydroxyl groups provide sites for functionalization, enabling the attachment of targeting ligands or therapeutic agents. This property has led to its exploration as a component in nanocarriers for targeted drug delivery, offering improved efficacy and reduced side effects.

The versatility of 3,4-furandimethanol extends to its role in biochemistry. It has been identified as a naturally occurring compound in certain marine organisms, where it plays a role in defense mechanisms against predators. This discovery has sparked interest in its potential as a lead compound for novel bioactive agents.

From a synthetic perspective, researchers have developed innovative methods to produce furan-3,4-diol using renewable feedstocks. For example, bio-based routes utilizing agricultural waste materials have been reported, which not only reduce reliance on fossil fuels but also lower production costs.

In conclusion, 3,4-furandimethanol (CAS No. 14496-24-3) stands out as a multifaceted compound with applications spanning pharmaceuticals, materials science, green chemistry, and biochemistry. Its unique chemical properties and versatility continue to drive cutting-edge research across diverse fields.

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